Dimethylglyoxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

ジアセチルジオキシムは、主に金属イオンとの配位錯体の形成によって効果を発揮します。 この化合物のオキシム基は、配位子として作用し、金属イオンに結合して安定なキレート錯体を形成します . これらの錯体は、触媒作用と酸化還元プロセスを含む、さまざまな化学反応に関与することができます . ジアセチルジオキシムの分子標的は、ニッケル、パラジウム、コバルトなどの金属イオンであり、関与する経路は、多くの場合、金属イオンの輸送と貯蔵に関連しています .

類似の化合物:

サリチルアルドオキシム: 金属イオンの検出と錯形成に使用される別のオキシム化合物です.

ヒドロキシルアミン: 金属イオンと錯体を形成しますが、反応性と用途が異なる関連化合物です.

独自性: ジアセチルジオキシムは、ニッケルイオンとパラジウムイオンと非常に安定な錯体を形成する能力において独特であり、分析化学と金属精製において特に価値があります . その比較的単純な合成と高い収率も、工業的な用途において魅力的な試薬となっています .

生化学分析

Biochemical Properties

Dimethylglyoxime plays a significant role in biochemical reactions due to its ability to chelate metal ionsThis interaction is highly specific, allowing for the selective detection of nickel even in the presence of other metal ions . The compound also interacts with other metal ions such as palladium and cobalt, forming stable complexes that are useful in various analytical and industrial processes .

Cellular Effects

This compound influences cellular processes by binding to metal ions within cells. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of nickel ions by this compound can inhibit nickel-dependent enzymes, thereby altering metabolic pathways and gene expression profiles . Additionally, the compound’s ability to form complexes with other metal ions can impact cellular functions by modulating the availability of these ions for biochemical reactions .

準備方法

合成経路と反応条件: ジアセチルジオキシムは、ブタノンから出発する複数段階のプロセスによって合成することができます。最初のステップでは、ブタノンを亜硝酸エチルと反応させて、ビアセチルモノオキシムを生成します。 この中間体は、次にヒドロキシルアミンモノスルホン酸ナトリウムと反応させて、ジアセチルジオキシムを生成します . 反応条件は、通常、高い収率と純度を確保するために、制御された温度と触媒の使用が含まれます。

工業生産方法: より効率的な工業的方法では、触媒の存在下で、ジアセチルを強水性アンモニアと過酸化水素と反応させる方法があります。 この方法は、ジアセチルジオキシムのワンステップ合成を可能にし、反応ステップ数を減らし、生産効率を向上させています . 反応は10〜70℃の温度で行われ、使用される触媒はリサイクルが可能であるため、プロセスはより環境に優しくなります .

化学反応の分析

反応の種類: ジアセチルジオキシムは、以下の化学反応を起こします。

一般的な試薬と条件:

ニッケルとパラジウムの錯形成: 通常、塩化ニッケルまたは塩化パラジウムなどの金属塩を、水溶液またはアルコール溶液で使用します.

酸化: 過酸化水素などの強い酸化剤は、制御された条件下で使用することができます.

還元: 水素化リチウムアルミニウムなどの還元剤を使用して、ジアセチルジオキシムを対応するアミンに還元することができます.

主な生成物:

ニッケルとパラジウムの錯体: これらの錯体は、しばしば重量分析で使用され、さまざまな化学反応の触媒として使用されます.

還元されたアミン: ジアセチルジオキシムの還元は、2,3-ブタンジアミンを生成し、これは他の有機化合物の合成における用途があります.

4. 科学研究における用途

ジアセチルジオキシムは、科学研究において幅広い用途があります。

科学的研究の応用

Diacetyldioxime has a wide range of applications in scientific research:

類似化合物との比較

Salicylaldoxime: Another oxime compound used in metal ion detection and complexation.

Hydroxylamine: A related compound that also forms complexes with metal ions but has different reactivity and applications.

Uniqueness: Diacetyldioxime is unique in its ability to form highly stable complexes with nickel and palladium ions, making it particularly valuable in analytical chemistry and metal refining . Its relatively simple synthesis and high yield also make it an attractive reagent for industrial applications .

特性

CAS番号 |

95-45-4 |

|---|---|

分子式 |

C4H8N2O2 |

分子量 |

116.12 g/mol |

IUPAC名 |

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |

InChIキー |

JGUQDUKBUKFFRO-GLIMQPGKSA-N |

SMILES |

CC(=NO)C(=NO)C |

異性体SMILES |

C/C(=N/O)/C(=N\O)/C |

正規SMILES |

CC(=NO)C(=NO)C |

外観 |

Solid powder |

物理的記述 |

Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dimethylglyoxime; AI3-14925; AI3 14925; AI314925 |

蒸気圧 |

0.00069 [mmHg] |

製品の起源 |

United States |

Q1: How does dimethylglyoxime interact with nickel?

A1: this compound acts as a bidentate ligand, forming a chelate complex with nickel ions [, , ]. In an alkaline solution, two molecules of this compound lose a proton each and coordinate to the nickel ion through the nitrogen atoms of the oxime groups, forming a stable, intensely colored red complex, bis(dimethylglyoximato)nickel(II) [, , , ].

Q2: What are the downstream effects of this compound-nickel complex formation?

A2: The formation of the intensely colored red complex serves as a qualitative and quantitative indicator for the presence of nickel [, , , ]. This characteristic color reaction enables the detection of minute quantities of nickel in various matrices, including alloys, biological samples, and environmental samples [, , ].

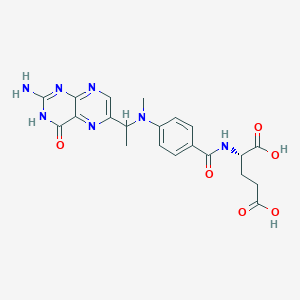

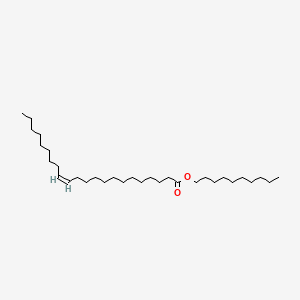

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C4H8N2O2, and its molecular weight is 116.12 g/mol [].

Q4: What spectroscopic data are available for this compound and its complexes?

A4: this compound and its complexes have been extensively studied using various spectroscopic techniques, including:

- Infrared (IR) spectroscopy: IR spectra provide information about the functional groups present in the molecule and their coordination modes in complexes [, , ]. Studies have shown that in metal complexes, this compound coordinates through the nitrogen atoms of the oxime groups, evidenced by shifts in the characteristic IR bands [, , ].

- Ultraviolet-visible (UV-vis) spectroscopy: The formation of the red nickel-dimethylglyoxime complex is associated with a distinct absorption band in the visible region, allowing for quantitative analysis of nickel content using spectrophotometry [, , ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides information about the structure and electronic environment of this compound and its complexes []. Studies have investigated the electronic transmission effects in cobalt(III) this compound complexes using NMR [].

- Electron Spin Resonance (ESR) spectroscopy: ESR spectroscopy has been utilized to study the radical species generated upon irradiation of this compound crystals, providing insights into their structure and reactivity [, ].

Q5: Have there been any computational studies on this compound and its complexes?

A5: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and bonding properties of this compound complexes, particularly in relation to their catalytic activity []. These studies have provided insights into the factors influencing the bond dissociation energies of metal-carbon bonds in cobaloximes, which are relevant to their role as models for coenzyme B12 [].

Q6: What analytical methods are commonly used to determine nickel using this compound?

A6: Several analytical methods utilize the nickel-dimethylglyoxime complex formation for nickel determination:

- Spectrophotometry: The most common method involves measuring the absorbance of the red complex at a specific wavelength (usually around 445 nm) using a UV-Vis spectrophotometer [, , , ]. This method is simple, sensitive, and widely employed for routine analysis.

- Gravimetry: Nickel can be precipitated quantitatively as the red nickel-dimethylglyoxime complex, which can be filtered, dried, and weighed for gravimetric determination []. This method is less common than spectrophotometry but offers high accuracy for higher nickel concentrations.

- Electrochemical techniques: Electrochemical methods, such as voltammetry, have also been explored for nickel determination using this compound as a complexing agent [, ]. These methods offer advantages in terms of sensitivity and selectivity.

Q7: What are the limitations of using this compound for nickel analysis?

A7: Although this compound is a highly selective reagent for nickel, some interferences may arise from other metal ions, particularly those forming colored complexes in alkaline solutions, such as copper, cobalt, and iron [, , ]. These interferences can often be minimized by adjusting the pH, using masking agents, or employing separation techniques before analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)